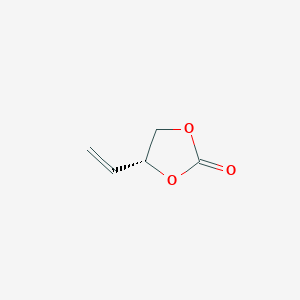

(4R)-4-ethenyl-1,3-dioxolan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-ethenyl-1,3-dioxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-2-4-3-7-5(6)8-4/h2,4H,1,3H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWMSGRKJIOCNR-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1COC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1COC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4r 4 Ethenyl 1,3 Dioxolan 2 One and Its Chiral Derivatives

Catalytic Enantioselective Synthesis Approaches

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules like (4R)-4-ethenyl-1,3-dioxolan-2-one. These methods often involve the use of chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Kinetic Resolution of Racemic Epoxides via Carbon Dioxide Cycloaddition

One of the most effective methods for producing enantiomerically enriched cyclic carbonates is through the kinetic resolution of racemic epoxides. mdpi.com In this process, a chiral catalyst selectively reacts with one enantiomer of the racemic epoxide, converting it into the corresponding cyclic carbonate at a faster rate than the other enantiomer. This leaves behind the unreacted, enantiomerically enriched epoxide. mdpi.com

Chiral cobalt(III)-salen complexes have emerged as highly effective catalysts for the kinetic resolution of terminal epoxides via cycloaddition with carbon dioxide. mdpi.comresearchgate.net These catalyst systems, often used in conjunction with a cocatalyst, can achieve high enantioselectivity and yield. For instance, a chiral cobalt(III) salen complex with an (R,R,R)-configured side group, when paired with a cocatalyst like (bis-(triphenylphosphoranylidene)ammonium 2,4-dinitrophenoxide) (PPN-DNP), has demonstrated high efficiency in producing enantioenriched propylene (B89431) carbonate. mdpi.com The first notable use of a cobalt(III) salen complex for the kinetic resolution of epoxides to produce enantiomerically-pure cyclic carbonates was reported in 2004. mdpi.com

The mechanism of these reactions is believed to involve a cooperative bimetallic process where one cobalt(III) complex functions as a Lewis acid to activate the epoxide, while a second cobalt complex delivers the nucleophile. nih.govyoutube.com The stereoselectivity of the reaction is critically dependent on the absolute stereochemistry of both participating (salen)Co(III) complexes. nih.gov

Bifunctional catalysts, which possess both a Lewis acidic site and a nucleophilic site within the same molecule, have shown significant promise in the cycloaddition of CO2 to epoxides. mdpi.comacs.org This intramolecular cooperation can lead to high activity and excellent control over stereochemistry. acs.org For example, an aluminum-salen catalyst incorporating intramolecular quaternary ammonium (B1175870) salts as cocatalysts has demonstrated nearly 100% regioselectivity in the ring-opening of various terminal epoxides. acs.org

Cooperative effects are also observed in bimetallic systems, where two metal centers work in concert to facilitate the reaction. nih.gov This synergistic interaction is a common feature in the cycloaddition of CO2 to epoxides and their copolymerization. mdpi.com The use of linked (salen)Co catalysts has been shown to enhance this cooperative reactivity, leading to improvements in reaction rate, catalyst loading, enantioselectivity, and substrate scope. ucla.edu

The efficiency and selectivity of the kinetic resolution of epoxides are highly dependent on the specific substrate and the catalyst system employed. mdpi.com For example, using an aluminum(III)(salen) acetate (B1210297) and n-tetrabutylammonium bromide system, the kinetic resolution of phenyl glycidyl (B131873) ether yielded 36% conversion and 54% enantiomeric excess (ee), while N-(2,3-epoxypropyl)diphenylamine under the same conditions gave 15% conversion and 86% ee. mdpi.com This highlights the substrate-dependent nature of these catalytic processes.

The choice of cocatalyst and its concentration can also dramatically influence both the selectivity and enantioselectivity of the reaction. mdpi.com Furthermore, the development of bifunctional catalysts has expanded the range of epoxides that can be converted into enantiopure cyclic carbonates with high regioselectivity. acs.org The broad substrate scope of the hydrolytic kinetic resolution (HKR) catalyzed by (salen)Co(III) is a result of the well-defined geometry of epoxide binding to the Lewis acidic Co(III) complex, which is governed by stereoelectronic rather than steric effects. nih.gov

Direct Asymmetric Synthesis of Chiral Cyclic Carbonates

While kinetic resolution is a powerful technique, the direct asymmetric synthesis of chiral cyclic carbonates from achiral starting materials represents a more atom-economical approach. This area of research is focused on developing catalytic systems that can directly convert substrates like meso-epoxides or terminal alkenes into chiral cyclic carbonates with high enantioselectivity. mdpi.com For instance, bifunctional catalysts have been employed in the one-pot asymmetric oxidation of terminal alkenes to the corresponding epoxide, followed by CO2 cycloaddition to yield chiral cyclic carbonates. mdpi.com In the case of styrene, this method has achieved a 92% yield of the cyclic carbonate with an 80% ee. mdpi.com

Chiral Pool Synthesis and Stereoselective Functionalization

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. nih.govethz.ch This strategy leverages the existing stereocenters of the starting material to introduce new stereocenters in a controlled manner. Chiral 1,3-dioxolan-4-ones, derived from α-hydroxy acids like lactic acid and mandelic acid, are valuable building blocks in this approach. nih.govnih.gov These compounds can undergo highly selective reactions with electrophiles to create new stereogenic centers with high diastereoselectivity. nih.gov

Stereoselective functionalization refers to reactions where a new functional group is introduced into a molecule in a way that controls the formation of a specific stereoisomer. ethz.ch This can be achieved through the use of chiral reagents, auxiliaries, or catalysts. For example, the asymmetric hydroformylation of racemic 4-vinyl-1,3-dioxolan-2-one (B1349326) has been used to prepare the corresponding chiral aldehyde, demonstrating kinetic resolution of the starting material. researchgate.net

Derivatization from Enantiomerically Pure Precursors (e.g., α-Hydroxy Acids)

One of the most direct and reliable methods for the synthesis of chiral 1,3-dioxolan-4-ones involves the use of readily available, enantiomerically pure α-hydroxy acids as starting materials. researchgate.net These natural and non-natural amino acid analogs provide a chiral pool from which a variety of dioxolanones can be derived. The general approach involves the condensation of the α-hydroxy acid with an aldehyde or ketone, typically under acidic conditions, to form the cyclic acetal (B89532) or ketal structure of the dioxolanone.

This strategy has proven effective for the synthesis of a range of chiral 1,3-dioxolan-4-ones, which can then serve as versatile intermediates. For instance, these compounds can function as chiral acyl anion equivalents. researchgate.net This is achieved through deprotonation at the C-5 position, followed by alkylation and subsequent fragmentation, often through flash vacuum pyrolysis, to yield ketones. researchgate.netnih.gov This methodology allows for the introduction of a wide variety of substituents at the C-5 position with a high degree of stereochemical control.

Formation and Manipulation of Chiral 1,3-Dioxolan-4-one Intermediates

Chiral 1,3-dioxolan-4-ones are not only synthetic targets but also crucial intermediates that can be further manipulated to generate a diverse array of chiral molecules. researchgate.netpsu.edu Once formed, these intermediates can undergo a variety of transformations, including cycloaddition reactions. For example, (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, derived from (S)-lactic acid, has been shown to be an effective dienophile in both normal and inverse Diels-Alder reactions. researchgate.netnih.gov These reactions proceed with high diastereoselectivity, allowing for the construction of complex cyclic systems with defined stereochemistry. researchgate.net

Furthermore, the anions of chiral dioxolanones can participate in conjugate addition reactions. For instance, the addition of the anion of a chiral dioxolanone to ethyl crotonate can produce β-methyl-γ-oxo esters with high enantiomeric excess. researchgate.net The specific product formed and the degree of stereoselectivity are highly dependent on the structure of the dioxolanone and the reaction conditions employed.

Alternative Stereospecific and Stereoselective Routes to Dioxolane Structures

Beyond the use of pre-existing chiral starting materials, several alternative methods have been developed for the stereospecific and stereoselective synthesis of dioxolane structures. These routes often involve the creation of the chiral centers during the formation of the dioxolane ring itself.

Three-Component Assembly via Hypervalent Iodine(III) Oxidation of Alkenes

A powerful strategy for the stereoselective formation of substituted 1,3-dioxolanes involves a three-component assembly process initiated by the oxidation of alkenes with hypervalent iodine(III) reagents. nih.govresearchgate.net This method allows for the simultaneous and stereocontrolled introduction of three different components into the final dioxolane product. nih.govresearchgate.net

The key to this three-component assembly is the generation of a 1,3-dioxolan-2-yl cation intermediate. nih.govresearchgate.net This reactive species is formed stereospecifically during the oxidation of an alkene substrate with a hypervalent iodine(III) reagent, such as PhI(OAc)₂, in the presence of a carboxylic acid. nih.govresearchgate.net The neighboring acetoxy group from the oxidized alkene participates in the reaction, leading to the formation of the cyclic cation. nih.gov This cation is then trapped by a nucleophile, such as a silyl (B83357) enol ether, to complete the formation of the substituted 1,3-dioxolane (B20135). nih.govresearchgate.net The stereochemistry of the final product is dictated by the stereochemistry of the initial alkene and the trajectory of the nucleophilic attack on the cation intermediate. researchgate.net

The diastereoselectivity of these multi-component reactions is a critical aspect and is influenced by the geometry of the alkene starting material. researchgate.netresearchgate.net For instance, the reaction of a cis-alkene leads to the formation of a meso cation intermediate, which possesses diastereotopic faces for the incoming nucleophile. researchgate.net In contrast, a trans-alkene generates a chiral cation intermediate. researchgate.net The stereochemical outcome of the reaction is therefore dependent on the ability to control the facial selectivity of the nucleophilic attack on these cationic intermediates. researchgate.netresearchgate.net By carefully selecting the alkene substrate and reaction conditions, it is possible to achieve high levels of diastereoselectivity in the formation of the final dioxolane product. nih.govresearchgate.net

Controlled Acetalization Reactions in Chiral Dioxolane Synthesis

Controlled acetalization reactions represent another important avenue for the synthesis of chiral dioxolanes. nih.govorganic-chemistry.org This approach involves the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst. nih.gov The stereochemical outcome of the reaction can be influenced by the choice of chiral diol, the reaction conditions, and the nature of the catalyst. The use of enantiomerically pure diols allows for the synthesis of chiral dioxolanes with high enantiomeric excess. nih.gov The yields of these reactions can be sensitive to the steric hindrance of the diol, with less hindered diols generally providing higher yields. nih.gov

Advanced Methodologies for High-Purity Synthesis

The pursuit of highly pure this compound has led to the development of advanced synthetic routes. These methods are designed to be not only selective but also sustainable, addressing the growing need for environmentally benign chemical processes. Key areas of advancement include the use of recyclable catalysts and meticulous process optimization to ensure high stereochemical integrity.

The synthesis of chiral cyclic carbonates, such as this compound, is often achieved through the kinetic resolution of racemic epoxides. mdpi.com In this context, the use of recyclable catalysts is a significant step towards greener and more cost-effective production.

One of the most promising approaches involves the use of chiral (salen)Co(III) complexes as catalysts. rsc.org These catalysts have demonstrated high efficiency in the hydrolytic kinetic resolution (HKR) of various terminal epoxides. rsc.org For the synthesis of this compound, the corresponding racemic epoxide, 3,4-epoxy-1-butene, would be the starting material. The (R,R)-enantiomer of the (salen)Co(III) catalyst selectively catalyzes the hydrolysis of the (S)-enantiomer of the epoxide, leaving the unreacted (R)-epoxide in high enantiomeric excess. This (R)-epoxide can then be reacted with carbon dioxide to yield this compound.

Another approach to catalyst recycling involves the use of thermoresponsive systems. In such systems, the catalyst's solubility changes with temperature, allowing for its separation from the product phase by simple cooling or heating. rsc.org For example, a rhodium/sulfoXantphos catalyst has been effectively recycled by trapping it in a crystallized ethylene (B1197577) carbonate phase upon cooling. rsc.org

The table below summarizes the performance of some recyclable catalytic systems used in the synthesis of chiral epoxides, which are precursors to chiral cyclic carbonates.

| Catalyst System | Support | Recovery Method | Recycling Efficiency | Reference |

| Poly(styrene)-supported Co-salen | Polystyrene | Precipitation | Retained high enantioselectivity over 3 cycles | bnl.govresearchgate.net |

| Rh/sulfoXantphos | None (Thermoresponsive) | Crystallization in Ethylene Carbonate | High turnover number over multiple cycles | rsc.org |

| Chiral Salen-Co(III) complex | None | Precipitation with methanol | Similar activity and enantioselectivity after 3 cycles | mdpi.com |

Achieving high stereochemical purity is paramount in the synthesis of chiral molecules like this compound. Process optimization plays a crucial role in maximizing the enantiomeric excess (e.e.) of the desired product.

The kinetic resolution of racemic 3,4-epoxy-1-butene is a key step where optimization is critical. The choice of catalyst, solvent, temperature, and reaction time can significantly influence the selectivity of the resolution. For instance, the use of chiral (salen)Co(III) catalysts in combination with a suitable Lewis base has been shown to be highly effective for the kinetic resolution of epoxides with carbon dioxide. mdpi.com

In asymmetric hydroformylation, another reaction where kinetic resolution of 4-vinyl-1,3-dioxolan-2-one has been observed, the choice of chiral phosphine (B1218219) ligands is crucial. Ligands such as (S,S)-BDPP, (S,S)-DIOP, and (R)-BINAP have been used with platinum catalysts to achieve high regioselectivity and recover the unreacted starting material in an optically active form. rsc.org This demonstrates that careful selection of chiral ligands is a key parameter for controlling the stereochemical outcome.

Further optimization involves controlling the conversion of the reaction. In kinetic resolutions, the enantiomeric excess of the unreacted starting material increases with the extent of the reaction. Therefore, by carefully monitoring the reaction progress and stopping it at the optimal conversion, a high enantiomeric excess of the desired (R)-epoxide can be obtained.

The subsequent conversion of the enantiomerically enriched (R)-3,4-epoxy-1-butene to this compound via cycloaddition with carbon dioxide must also be optimized. This step should proceed with retention of stereochemistry. The choice of catalyst and reaction conditions for this cycloaddition is important to avoid any racemization.

The following table outlines key parameters that are typically optimized to achieve high stereochemical purity.

| Parameter | Influence on Stereochemical Purity | Typical Optimization Strategy |

| Catalyst/Ligand | The chiral nature of the catalyst or ligand directly dictates the stereochemical preference of the reaction. | Screening of a library of chiral catalysts and ligands to identify the one with the highest enantioselectivity. |

| Solvent | The solvent can affect the solubility of the catalyst and reactants, as well as the transition state energies, thereby influencing selectivity. | Testing a range of solvents with varying polarities and coordinating abilities. |

| Temperature | Lower reaction temperatures generally lead to higher enantioselectivity due to the larger difference in activation energies for the two enantiomers. | Running the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. |

| Reaction Time/Conversion | In kinetic resolutions, the enantiomeric excess of the unreacted starting material increases with conversion. | Monitoring the reaction progress and stopping it at a predetermined conversion to maximize the e.e. of the desired enantiomer. |

By systematically optimizing these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with very high stereochemical purity.

Reaction Mechanisms and Mechanistic Studies of 4r 4 Ethenyl 1,3 Dioxolan 2 One Transformations

Ring-Opening Reaction Pathways

The fundamental reactivity of the 1,3-dioxolan-2-one ring system involves its susceptibility to ring-opening, driven by the release of ring strain. This process can be initiated through several mechanisms, most notably by nucleophilic attack.

The carbonyl carbon of the cyclic carbonate in (4R)-4-ethenyl-1,3-dioxolan-2-one is electrophilic and serves as the primary site for nucleophilic attack. This reaction is a key step in many of its transformations. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then collapse, resulting in the cleavage of one of the C–O bonds within the ring, thus opening the cyclic structure.

Studies on analogous cyclic carbonates and dioxolanones illustrate this pathway. For instance, the base-catalyzed nucleophilic addition of indoles to vinylene carbonate proceeds via attack at the carbonyl group. mdpi.com Similarly, mechanistic insights into the thermal fragmentation of other dioxolanones suggest an initial ring-opening to form an oxonium carboxylate intermediate, which is initiated by nucleophilic interaction. nih.gov In the context of polymerization, nucleophilic attack by an initiating species or a propagating chain end on the carbonyl carbon of a cyclic ester is the foundational step of the coordination-insertion mechanism. acs.org The ring-opening polymerization (ROP) of ethylene (B1197577) carbonate, for example, proceeds through this type of nucleophilic engagement, although it can be complicated by decarboxylation. rsc.org

The presence of a chiral center at the C4 position, bearing the ethenyl group, introduces significant stereochemical considerations into the ring-opening reactions. The fate of this stereocenter during ring fission is crucial for the stereochemistry of the resulting products.

Polymerization Mechanisms of Ethenyl-Substituted Cyclic Carbonates

The ethenyl (vinyl) group on the cyclic carbonate monomer allows for its participation in various polymerization reactions, most notably ring-opening polymerization (ROP), to produce functional polymers.

Ring-opening polymerization is a primary method for converting cyclic monomers into polymers. The thermodynamic driving force for the ROP of cyclic carbonates is the relief of ring strain. However, the introduction of substituents onto the monomer ring can significantly impact its polymerizability and the kinetics of the reaction. rsc.org

The kinetics of ROP are influenced by several factors, including monomer concentration, catalyst type and concentration, temperature, and the structure of the monomer itself. For many cyclic ester polymerizations, the rate-determining step is the ring-opening of the monomer by the propagating chain end. nih.gov The position of substituents can affect reactivity; for example, in substituted ε-caprolactones, a substituent at the δ-position leads to the fastest polymerization kinetics, while substitution at the ε-position significantly slows it down. rsc.org This highlights that the location of the ethenyl group in this compound is critical to its reactivity in ROP. The polymerization of cyclic carbonates can sometimes be accompanied by side reactions, such as the elimination of carbon dioxide, which results in ether linkages within the polymer backbone instead of the desired carbonate linkages. rsc.org

Cationic ring-opening polymerization (CROP) is a common method for polymerizing cyclic acetals like 1,3-dioxolane (B20135) and its substituted derivatives. The polymerization is typically initiated by strong acids or Lewis acids. researchgate.netorientjchem.org Studies have shown that 1,3-dioxolanes with substituents at the C4-position, such as this compound, are capable of undergoing polymerization. researchgate.net

However, CROP of cyclic acetals is often plagued by side reactions, particularly cyclization, where the propagating chain end reacts intramolecularly to form stable cyclic oligomers. nih.govrsc.org This can be partially suppressed by using the "Active Monomer" mechanism, where the monomer is activated by a proton and then attacked by a neutral initiator or polymer chain end. nih.gov The choice of initiator is critical; while some carbenium salts work well for other cyclic ethers, they can be unsatisfactory for cyclic acetals, whereas initiators like triflic anhydride (B1165640) may allow for better molecular weight control. researchgate.net Cationic ROP of some cyclic carbonates can also lead to decarboxylation, yielding polyethers instead of or in addition to polycarbonates, a process that is often accelerated by higher temperatures and longer reaction times. acs.org

Table 1: Initiators Used in Cationic Polymerization of 1,3-Dioxolane and Related Monomers

| Initiator/Catalyst System | Monomer(s) | Observations | Reference(s) |

| Triflic anhydride | 1,3-Dioxolane, 1,3-Dioxepane | Allows for molecular weight control. | researchgate.net |

| Carbenium hexafluoroantimonate salts | 1,3-Dioxolane, 1,3-Dioxepane | Produced unsatisfactory results. | researchgate.net |

| Montmorillonite Maghnite-H+ | 1,3-Dioxolane, Styrene | Acts as an effective catalyst for copolymerization; yield increases with catalyst amount. | orientjchem.org |

| Methyl triflate, Boron trifluoride etherate | Substituted 1,3-dioxan-2-ones | Caused decarboxylation, yielding polycarbonates with ether units. | acs.org |

| Alkyl halides (e.g., methyl iodide) | Substituted 1,3-dioxan-2-ones | Yielded polycarbonates without ether units by suppressing decarboxylation. | acs.org |

All polymerization reactions are governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔGp), which is determined by the enthalpy (ΔHp) and entropy (ΔSp) of polymerization (ΔGp = ΔHp - TΔSp). For polymerization to be favorable, ΔGp must be negative.

The primary enthalpic driving force for ROP is the relief of ring strain. The five-membered ring of 1,3-dioxolan-2-one is strained, making its ΔHp negative and favoring polymerization. The entropy change (ΔSp) for polymerization is typically negative because individual monomer molecules are converted into a more ordered polymer chain, reducing the system's degrees of freedom. libretexts.org

Table 2: Thermodynamic Factors in Polymerization

| Thermodynamic Parameter | Description | Implication for this compound ROP | Reference(s) |

| ΔGp (Gibbs Free Energy of Polymerization) | The overall thermodynamic driving force of the reaction. Must be negative for polymerization to be spontaneous. | A negative ΔGp is required for the polymerization to proceed. | researchgate.net |

| ΔHp (Enthalpy of Polymerization) | The heat of reaction. For ROP, it is largely driven by the release of monomer ring strain. | Expected to be negative (exothermic) due to the strained five-membered ring. | libretexts.orgresearchgate.net |

| ΔSp (Entropy of Polymerization) | The change in disorder. Typically negative as monomers form an ordered polymer chain. | A negative value disfavors polymerization, especially at high temperatures. | libretexts.orgacs.org |

| Tc (Ceiling Temperature) | The threshold temperature above which polymerization is thermodynamically unfavorable (ΔGp > 0). | Polymerization must be conducted below Tc to achieve high polymer yields. | libretexts.orgacs.org |

Mechanistic Investigations of Asymmetric Catalysis

The enantioselectivity observed in reactions involving this compound is a direct consequence of the energy differences between diastereomeric transition states. Mechanistic investigations, combining experimental observations with computational modeling, provide a framework for understanding and predicting these outcomes.

Transition State Analysis for Enantioselectivity Origin

While specific transition state analyses for reactions involving this compound are not extensively documented in publicly available literature, general principles of asymmetric catalysis can be applied. The origin of enantioselectivity lies in the differential energetic barriers of competing reaction pathways leading to the formation of enantiomeric products. In the context of asymmetric hydroformylation, for instance, the coordination of the chiral ligand to the metal center creates a chiral environment. The substrate, this compound, can approach the catalyst in different orientations, leading to diastereomeric transition states.

The steric and electronic interactions between the substrate, the chiral ligand, and the metal center dictate the relative energies of these transition states. For a highly enantioselective reaction, the energy of the transition state leading to the major enantiomer is significantly lower than that leading to the minor enantiomer. In the case of the asymmetric hydroformylation of racemic 4-vinyl-1,3-dioxolan-2-one (B1349326), the kinetic resolution observed implies a significant difference in the activation energies for the reaction of the (R)- and (S)-enantiomers with the chiral catalyst. researchgate.net A proposed model for enantioface discrimination in the hydroformylation of olefinic hydrocarbons suggests that the geometry of the transition state, influenced by the chiral ligand, is key to determining the preferred product. researchgate.net

Computational Chemistry Approaches (e.g., Density Functional Theory) for Reaction Pathway Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction pathways and understanding the origins of selectivity in asymmetric catalysis. researchgate.net These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction mechanism.

While specific DFT studies on the transformation of this compound are not widely reported, the application of these methods to similar systems offers valuable insights. For example, DFT calculations have been used to study the mechanism of rhodium-catalyzed asymmetric hydroformylation, helping to rationalize the observed regio- and enantioselectivities. nih.gov These studies often focus on the structure of the catalyst-substrate complex and the energies of the various possible transition states for hydride migration and CO insertion.

In the context of other asymmetric reactions, DFT and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been employed to understand the catalytic processes of various asymmetric reactions. researchgate.net These computational investigations can reveal subtle details of the reaction mechanism, such as the role of non-covalent interactions in the transition state, which are difficult to probe experimentally. Such computational approaches could be powerfully applied to understand the detailed mechanistic nuances of reactions involving this compound.

Vinyl Group Reactivity in Selective Transformations

The vinyl group of this compound is the primary site of reactivity in a variety of selective transformations, including hydroformylation, cycloadditions, and conjugate additions.

Asymmetric Hydroformylation: Regio- and Enantioselectivity Studies

The asymmetric hydroformylation of racemic 4-vinyl-1,3-dioxolan-2-one has been investigated using platinum-based catalysts. researchgate.net These catalytic systems, formed in situ from PtCl2(diphosphine) and tin(II) chloride, have demonstrated high activity and excellent regioselectivity, favoring the formation of the linear aldehyde. researchgate.net The use of chiral diphosphine ligands, such as (S,S)-BDPP, (S,S)-DIOP, and (R)-BINAP, induces enantioselectivity in the reaction. researchgate.net

A key finding from these studies is the observation of kinetic resolution, where one enantiomer of the starting material reacts faster than the other. researchgate.net This results in the recovery of the unreacted starting material in an optically active form. The enantiomeric composition of both the product and the unreacted substrate can be monitored throughout the reaction to understand the degree of kinetic resolution.

Table 1: Asymmetric Hydroformylation of Racemic 4-Vinyl-1,3-dioxolan-2-one researchgate.net

| Chiral Ligand | Catalyst System | Selectivity to Aldehyde (%) | Regioselectivity (linear:branched) |

| (S,S)-BDPP | PtCl2((S,S)-BDPP)/SnCl2 | up to 97 | >99:1 |

| (S,S)-DIOP | PtCl2((S,S)-DIOP)/SnCl2 | High | >99:1 |

| (R)-BINAP | PtCl2((R)-BINAP)/SnCl2 | High | >99:1 |

The high regioselectivity towards the linear aldehyde is a notable feature of these platinum-catalyzed systems. researchgate.net This is in contrast to some rhodium-catalyzed hydroformylations of other vinyl substrates where controlling regioselectivity can be a challenge. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netmnstate.edunih.gov In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. mnstate.edu The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com The carbonate group of the dioxolanone ring can influence the electronic properties of the vinyl group, making it a suitable dienophile.

While specific examples of Diels-Alder reactions involving this compound are not readily found in the surveyed literature, studies on other chiral dioxolanones demonstrate the feasibility of this transformation. semanticscholar.org The chirality of the dioxolanone can induce diastereoselectivity in the cycloaddition, leading to the preferential formation of one diastereomer of the product. The stereochemical outcome is determined by the facial selectivity of the diene's approach to the dienophile, which is influenced by the steric hindrance of the dioxolanone ring.

Conjugate Additions (e.g., Michael Addition)

The vinyl group of this compound can also function as a Michael acceptor in conjugate addition reactions. semanticscholar.org The Michael reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or a similar activated alkene. semanticscholar.org The electron-withdrawing nature of the adjacent carbonate functionality polarizes the vinyl group, making the β-carbon susceptible to nucleophilic attack.

Although specific studies on the Michael addition to this compound are not detailed in the available literature, the principles of conjugate addition to chiral α,β-unsaturated systems are well-established. Chiral auxiliaries are often employed to control the stereochemical outcome of Michael additions. In the case of this compound, the inherent chirality of the molecule itself can direct the approach of the nucleophile, leading to a diastereoselective reaction. The stereocenter at the 4-position of the dioxolanone ring can effectively shield one face of the vinyl group, favoring the addition of the nucleophile to the less hindered face.

Applications in Advanced Organic Synthesis and Polymer Science

(4R)-4-Ethenyl-1,3-dioxolan-2-one as a Chiral Building Block and Synthon

The utility of this compound in asymmetric synthesis stems from its inherent chirality and the diverse reactivity of its functional groups. It serves as a precursor for generating stereochemically rich structures.

Preparation of Enantiomerically Enriched Fine Chemicals

This compound, also known as (R)-vinyl ethylene (B1197577) carbonate, is a valuable chiral synthon. One of the key methods to access this enantiomerically enriched compound is through the kinetic resolution of its racemic form, 4-vinyl-1,3-dioxolan-2-one (B1349326). Asymmetric hydroformylation is a powerful technique for this purpose. In this process, a chiral catalyst selectively reacts with one enantiomer of the racemic substrate at a faster rate, leaving the unreacted substrate enriched in the other enantiomer.

For instance, the asymmetric hydroformylation of racemic 4-vinyl-1,3-dioxolan-2-one using platinum-based catalysts with chiral diphosphine ligands demonstrates high efficiency. researchgate.net This reaction not only produces a chiral aldehyde product but also allows for the recovery of the unreacted vinyl carbonate in an optically active form. researchgate.net The process achieves high conversion rates and excellent regioselectivity, favoring the formation of the linear aldehyde. researchgate.net

Indolines and indoles can also undergo selective C-H allylation with 4-vinyl-1,3-dioxolan-2-one in the presence of a rhodium(III) catalyst, providing another route to complex chiral molecules. chemicalbook.com

Precursors for Complex Molecule Synthesis (e.g., Bioactive Molecules and Pharmaceutical Intermediates)

The aldehyde product from the asymmetric hydroformylation of 4-vinyl-1,3-dioxolan-2-one is itself a valuable chiral intermediate for the synthesis of more complex molecules. researchgate.net The general class of 1,3-dioxolane (B20135) systems has made a significant impact in various applications, including the synthesis of bioactive compounds. researchgate.net

Furthermore, 4-vinyl-1,3-dioxolan-2-one is utilized in the preparation of various fine chemicals, such as 2-arylbenzo[d]thiazole scaffolds and multi-functional cyclic carbonates. chemicalbook.com These structures can serve as core components in the development of pharmaceutical intermediates and other bioactive molecules.

Versatility in Multi-step Asymmetric Organic Syntheses

The versatility of 4-vinyl-1,3-dioxolan-2-one is highlighted by its performance in sophisticated catalytic systems. In asymmetric hydroformylation, different chiral ligands can be employed to control the stereochemical outcome. The use of various optically active diphosphine ligands, such as (S,S)-BDPP, (S,S)-DIOP, and (R)-BINAP, in conjunction with platinum catalysts, has been shown to yield high hydroformylation selectivities (up to 97%) with perfect regioselectivity for the linear aldehyde. researchgate.net This adaptability makes it a versatile tool for chemists aiming to synthesize specific stereoisomers.

The enantiomeric composition of both the substrate and the product can be carefully monitored throughout the reaction, allowing for a detailed understanding and optimization of the kinetic resolution process. researchgate.net This level of control is crucial in multi-step syntheses where stereochemical purity is paramount.

| Ligand | Catalyst System | Selectivity to Aldehyde (%) | Regioselectivity (linear) (%) |

| (S,S)-BDPP | PtCl₂(diphosphine)/SnCl₂ | High | Perfect |

| (S,S)-DIOP | PtCl₂(diphosphine)/SnCl₂ | High | Perfect |

| (R)-BINAP | PtCl₂(diphosphine)/SnCl₂ | Up to 97 | Perfect |

Table 1: Performance of Chiral Ligands in the Asymmetric Hydroformylation of 4-Vinyl-1,3-dioxolan-2-one. researchgate.net

Monomer for Functional Polymeric Materials

In polymer science, 4-vinyl-1,3-dioxolan-2-one (VEC) is recognized as a functional monomer. The presence of the cyclic carbonate and vinyl groups allows for the synthesis of polymers with unique characteristics.

Preparation of Polycarbonates with Defined Stereochemistry

The polymerization of 4-vinyl-1,3-dioxolan-2-one can lead to functional polycarbonates. Research has shown that VEC can undergo pseudo-living radical homopolymerization. researchgate.net In this type of polymerization, molecular weights and monomer conversion continue to increase over time, which is characteristic of a controlled process. researchgate.net

By utilizing an enantiomerically pure monomer like this compound, it is possible to synthesize polycarbonates with a defined stereochemistry (e.g., isotactic polymers). The stereoregularity of the polymer backbone significantly influences its physical and chemical properties, such as thermal stability, crystallinity, and degradation behavior. The cyclic carbonate moieties along the polymer chain offer sites for further chemical modification. researchgate.net

Synthesis of Copolymers and Hybrid Materials

4-Vinyl-1,3-dioxolan-2-one is also a valuable comonomer for creating copolymers and hybrid materials. nih.gov While the reactivity of its double bond can be sluggish compared to other common monomers like styrene, its controlled radical activity allows for the synthesis of novel copolymers. researchgate.net

For the first time, the pseudo-living radical activity of VEC has enabled the synthesis of di-block copolymers with styrene. researchgate.net This breakthrough opens possibilities for designing new materials that combine the properties of both polystyrene and a functional polycarbonate. Furthermore, VEC can be used to synthesize multi-functional cyclic carbonates which can act as cross-linkers to produce thermosets or hybrid materials. chemicalbook.comsigmaaldrich.com

| Polymer Type | Monomers | Polymerization Method | Key Feature |

| Homopolymer | 4-Vinyl-1,3-dioxolan-2-one (VEC) | Free Radical Polymerization | Pseudo-living behavior, functional carbonate side chains |

| Di-block Copolymer | VEC, Styrene | Controlled Radical Polymerization | Combines properties of polystyrene and functional polycarbonate |

Table 2: Examples of Polymers Synthesized from 4-Vinyl-1,3-dioxolan-2-one. researchgate.net

Role in Developing Advanced Degradable and Biocompatible Polymers

The incorporation of this compound into polymer chains is a key strategy for creating advanced materials that are both degradable and biocompatible. The ethenyl (vinyl) group allows it to be polymerized using standard techniques like free-radical polymerization, while the cyclic carbonate ring introduces a cleavable linkage into the polymer backbone.

Polymers with pendant cyclic carbonate groups can be synthesized via the free-radical copolymerization of VEC with other unsaturated monomers. google.com For instance, VEC has been successfully copolymerized with monomers such as vinyl acetate (B1210297), butyl acrylate, and styrene. google.comresearchgate.net This approach yields polymers where the degradable carbonate unit is preserved as a side chain, which can be used for subsequent crosslinking reactions. google.com A kinetic study of VEC homopolymerization revealed that it exhibits pseudo-living radical activity, allowing for the synthesis of block copolymers with controlled molecular weights. researchgate.net

The presence of the carbonate ester in the dioxolanone ring is crucial for the polymer's degradability. This ester linkage is susceptible to hydrolysis under acidic or basic conditions, breaking down the polymer into smaller, more environmentally benign molecules. This is part of a broader strategy to impart degradability to traditionally non-degradable vinyl polymers. nih.govscispace.com While much of the research in this area has focused on the radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals to insert ester groups directly into the polymer backbone scispace.comfrontiersin.org, the use of monomers like VEC provides an alternative route to functional, degradable materials.

Furthermore, polymers derived from vinyl carbonates are noted for their enhanced biocompatibility compared to more common monomers like acrylates and methacrylates, which can exhibit cytotoxicity. nih.gov Research into new vinyl carbonate-based photopolymers has demonstrated excellent biocompatibility, making them suitable for biomedical applications such as bone replacement materials. tandfonline.com The use of bio-based cyclic carbonates to synthesize non-isocyanate polyurethanes (NIPUs) further underscores the move towards more sustainable and biocompatible polymer systems. specificpolymers.comrsc.org

Table 1: Copolymerization of 4-Ethenyl-1,3-dioxolan-2-one (VEC)

| Co-monomer | Polymerization Method | Key Findings | Reference(s) |

|---|---|---|---|

| Vinyl Acetate | Emulsion Copolymerization | Quantitative incorporation of VEC into stable latex polymers. | google.com |

| Butyl Acrylate | Emulsion Copolymerization | Quantitative incorporation of VEC. | google.com |

| Acrylic Monomers | Free Radical Copolymerization | Incomplete, but sufficient, incorporation of VEC for functionalization. | google.com |

| Styrene | Free Radical Polymerization | Pseudo-living radical activity of VEC allows for the synthesis of block co-polymers. | researchgate.net |

Chiral Auxiliaries and Ligand Precursors in Catalysis

The defined (4R) stereochemistry of this compound makes it a valuable molecule in the field of asymmetric catalysis, primarily as a chiral building block and a precursor to sophisticated chiral ligands.

A significant application is its use as a racemic substrate in asymmetric hydroformylation, a process that demonstrates kinetic resolution. researchgate.net When racemic 4-vinyl-1,3-dioxolan-2-one is subjected to hydroformylation using a chiral catalyst, such as a platinum or rhodium complex with an optically active diphosphine ligand like (S,S)-BDPP or (R)-BINAP, one enantiomer reacts faster than the other. researchgate.net This allows for the separation of the unreacted starting material in an optically active form and produces a chiral aldehyde product with high regioselectivity. researchgate.net This aldehyde is itself a useful chiral intermediate for further synthesis.

While the molecule itself is more of a precursor, the broader class of chiral 1,3-dioxolanones has been extensively used as chiral auxiliaries. nih.gov Chiral auxiliaries are stereogenic units temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. nih.gov For example, chiral 1,3-dioxolan-4-ones, readily synthesized from enantiomerically pure α-hydroxy acids like mandelic or lactic acid, can direct the stereochemistry of Michael additions and Diels-Alder reactions with high selectivity. nih.gov

The this compound molecule serves as an excellent precursor for creating new chiral ligands. The vinyl group is a versatile chemical handle that can be functionalized to introduce coordinating atoms (e.g., phosphorus, nitrogen, or sulfur) needed for a metal catalyst. The inherent chirality at the C4 position of the dioxolane ring then imparts asymmetry to the resulting ligand-metal complex, enabling it to catalyze stereoselective reactions.

Table 2: Asymmetric Hydroformylation of Racemic 4-Vinyl-1,3-dioxolan-2-one

| Chiral Ligand | Catalyst System | Hydroformylation Selectivity | Key Outcome | Reference(s) |

|---|---|---|---|---|

| (S,S)-BDPP | PtCl₂(diphosphine)/SnCl₂ | Up to 97% | High activity and perfect regioselectivity to the linear aldehyde. | researchgate.net |

| (S,S)-DIOP | PtCl₂(diphosphine)/SnCl₂ | High | Kinetic resolution of the racemic substrate. | researchgate.net |

| (R)-BINAP | PtCl₂(diphosphine)/SnCl₂ | High | Recovery of unreacted substrate in optically active form. | researchgate.net |

Advanced Protecting Group Chemistry Utilizing Dioxolane Frameworks

The dioxolane framework is a cornerstone of protecting group chemistry in organic synthesis, and the structure of this compound fits within this paradigm. Protecting groups are used to temporarily mask a reactive functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. wikipedia.orguchicago.edu

The most common use of the dioxolane structure is the formation of cyclic acetals and ketals to protect aldehydes and ketones. wikipedia.org These are typically formed by reacting the carbonyl compound with ethylene glycol under acidic conditions and are stable to nucleophiles and bases. fiveable.meorganic-chemistry.org Deprotection is achieved through acid-catalyzed hydrolysis. organic-chemistry.org

More advanced and substituted dioxolane systems have been developed for specialized applications. For instance, the 4,5-bis(ethoxycarbonyl)- tandfonline.comnih.govdioxolan-2-yl group has been reported as a novel orthoester-type protecting group for the 2'-hydroxyl function in the chemical synthesis of RNA. nih.gov This demonstrates the adaptability of the core ring system for complex and sensitive applications. nih.gov

In the case of this compound, the cyclic carbonate moiety itself acts as a protecting group for a 1,2-diol functionality. The carbonate protects the vicinal diols that would be formed from the hydration of the vinyl group and subsequent oxidation, or more simply, it protects the inherent (R)-1,2-diol structure of the butene-1,2-diol from which it can be derived. This protection is robust enough to allow for a wide range of chemical modifications to be performed on the vinyl group. Subsequently, the diol can be unmasked by hydrolysis of the carbonate ester ring, typically under basic conditions. This strategy allows the chiral diol to be carried through a synthetic sequence and revealed at a later stage.

Table 3: Comparison of Dioxolane-Based Protecting Groups

| Protecting Group | Substrate Protected | Formation Conditions | Deprotection Conditions | Key Features | Reference(s) |

|---|---|---|---|---|---|

| 1,3-Dioxolane | Aldehydes, Ketones | Carbonyl + Ethylene Glycol (Acid catalyst) | Aqueous Acid | Stable to bases and nucleophiles. | wikipedia.orgfiveable.meorganic-chemistry.org |

| 4,5-bis(ethoxycarbonyl)- tandfonline.comnih.govdioxolan-2-yl | 2'-Hydroxyl (in Nucleosides) | Mild acidic conditions | Acids in organic solvents | Compatible with DMTr strategy for RNA synthesis; stability can be modified. | nih.gov |

| 1,3-Dioxolan-2-one (Cyclic Carbonate) | 1,2-Diols | Diol + Phosgene (or equivalent) | Hydrolysis (acid or base) | Protects diols while allowing reactions on other parts of the molecule. | specificpolymers.com |

Q & A

Q. What are the recommended methods for synthesizing (4R)-4-ethenyl-1,3-dioxolan-2-one with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective cyclization of vicinal diols with carbonyl sources. A validated approach includes:

- Step 1 : Use of (R)-configured starting materials (e.g., (4R)-4-hydroxymethyl-1,3-dioxolane derivatives) to ensure chirality retention.

- Step 2 : Cyclocarbonylation with phosgene analogs under inert conditions (e.g., N₂ atmosphere) at 0–5°C to minimize racemization .

- Step 3 : Purification via chiral HPLC (e.g., Chiralpak® AD-H column) to achieve >98% enantiomeric excess (ee).

Key parameters affecting yield include solvent polarity (preference for THF or dichloromethane) and catalyst choice (e.g., triethylamine for acid scavenging).

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR chemical shifts with NIST reference data . For example, the vinyl proton (δ ~5.8–6.2 ppm) and carbonyl carbon (δ ~155–160 ppm) are diagnostic.

- Circular Dichroism (CD) : Analyze the Cotton effect near 220 nm to confirm the (4R) configuration.

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry (if crystalline derivatives are accessible) .

Q. What are the optimal reaction conditions for incorporating this compound into polymer matrices?

- Methodological Answer :

- Ring-Opening Polymerization (ROP) : Use organocatalysts (e.g., DBU) at 60–80°C in toluene to initiate ROP. Monitor molecular weight via GPC (Đ < 1.2).

- Copolymerization : Blend with ε-caprolactone (75:25 molar ratio) to enhance thermal stability (Tg ~45°C). Kinetic studies show a reactivity ratio (r₁) of 0.89 for the dioxolanone monomer .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in ring-opening polymerization reactions?

- Methodological Answer :

- Steric Effects : The (4R) configuration induces axial chirality, favoring nucleophilic attack at the carbonyl carbon due to reduced steric hindrance from the vinyl group.

- Kinetic Studies : Compare polymerization rates of (4R) vs. (4S) enantiomers using DSC. The (4R) form exhibits 15–20% faster propagation (k_p = 0.45 L·mol⁻¹·s⁻¹) in THF .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show a 2.3 kcal/mol lower activation barrier for the (4R) enantiomer due to favorable orbital overlap .

Q. What computational methods are employed to predict the regioselectivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate transition states for nucleophilic attack (e.g., by amines) using Gaussian 16. The vinyl group directs addition to the carbonyl carbon (85% regioselectivity).

- Frontier Molecular Orbital (FMO) Analysis : Identify LUMO localization on the carbonyl group, explaining preferential reactivity at this site .

- Machine Learning : Train models on existing kinetic data (e.g., Hammett constants) to predict substituent effects on reaction pathways.

Q. How can researchers resolve contradictions in reported kinetic parameters for the hydrolysis of this compound across different solvent systems?

- Methodological Answer :

- Controlled Replication : Standardize hydrolysis conditions (pH 7.4, 25°C) and use deuterated solvents for in-situ H NMR monitoring.

- Solvent Polarity Analysis : Correlate rate constants (k) with Kamlet-Taft parameters. For example, k increases by 40% in acetonitrile (π* = 0.75) vs. water (π* = 1.09) due to reduced hydrogen bonding .

- Error Analysis : Apply Bayesian statistics to quantify uncertainty in conflicting datasets (e.g., 95% credible intervals for ΔH‡).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.